Daurisoline-d11: A Technical Guide for Researchers
Daurisoline-d11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Daurisoline-d11, a deuterated form of the naturally occurring bis-benzylisoquinoline alkaloid, Daurisoline. The focus is on its primary applications in research and development, supported by quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways.
Core Concepts: Understanding Daurisoline-d11
Daurisoline-d11 is a stable isotope-labeled version of Daurisoline, where eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution is a critical tool in pharmaceutical research, primarily leveraged for its impact on the compound's metabolic profile and its utility in analytical quantification.
The parent compound, Daurisoline, is isolated from Menispermum dauricum and exhibits a range of biological activities, including antiarrhythmic effects and potential as an anticancer agent.[1][2] It functions as a potent autophagy blocker.[1] The biological activities of Daurisoline-d11 are presumed to be identical to those of Daurisoline.
Primary Use of Daurisoline-d11
The primary application of Daurisoline-d11 stems from the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3] This property leads to two main uses:
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Pharmacokinetic Studies : Deuteration can slow down the metabolism of a drug, leading to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[3] Daurisoline-d11 is therefore a valuable tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of Daurisoline, allowing for a more detailed understanding of its pharmacokinetic properties.
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Internal Standard for Quantitative Analysis : In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like Daurisoline-d11 are ideal internal standards. Since they have nearly identical chemical and physical properties to the non-deuterated analyte, they co-elute and experience similar matrix effects and ionization suppression, allowing for accurate quantification of the analyte in complex biological samples.
Quantitative Data
The following table summarizes the key quantitative data for Daurisoline-d11 and its parent compound, Daurisoline.
| Property | Daurisoline-d11 | Daurisoline | Reference(s) |
| Molecular Formula | C37H31D11N2O6 | C37H42N2O6 | |
| Molecular Weight | 621.81 g/mol | 610.74 g/mol | |
| CAS Number | Not available | 70553-76-3 | |
| Purity | Typically ≥98% | Typically ≥98% | |
| Solubility in DMSO | Not specified, expected similar to Daurisoline | 64 mg/mL (104.79 mM) |
Signaling Pathways and Mechanisms of Action
Daurisoline has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanisms of action include the inhibition of autophagy and the suppression of glycolysis.
Inhibition of the PI3K/AKT/mTOR Pathway
Daurisoline has been demonstrated to suppress the progression of glioma by inhibiting autophagy through the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cellular processes and is often dysregulated in cancer. By inhibiting this pathway, Daurisoline can induce cancer cell apoptosis and cell cycle arrest.
Daurisoline inhibits the PI3K/AKT/mTOR signaling pathway.
Targeting the AKT-HK2 Axis in Lung Cancer
In lung cancer, Daurisoline has been shown to inhibit glycolysis by targeting the AKT-Hexokinase 2 (HK2) axis. It directly binds to AKT, which in turn antagonizes the AKT-GSK3β-c-Myc-HK2 signaling pathway, leading to a reduction in HK2 protein levels and subsequent inhibition of lung cancer progression.
Daurisoline inhibits the AKT-HK2 signaling axis.
Experimental Protocols
The following are representative protocols that can be adapted for research involving Daurisoline-d11.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of Daurisoline-d11 compared to its non-deuterated counterpart.
Objective: To determine the rate of metabolism of Daurisoline and Daurisoline-d11 when incubated with liver microsomes.
Materials:
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Daurisoline and Daurisoline-d11
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Human or rat liver microsomes
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NADPH regenerating system
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0.1 M Phosphate buffer (pH 7.4)
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Acetonitrile for quenching the reaction
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LC-MS/MS system
Procedure:
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Preparation of Incubation Mixtures:
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Prepare stock solutions of Daurisoline and Daurisoline-d11 in DMSO.
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In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (either Daurisoline or Daurisoline-d11).
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiation of Reaction:
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Time-Point Sampling:
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
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Sample Preparation:
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Centrifuge the quenched samples to pellet the protein.
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Transfer the supernatant to a new tube for analysis.
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LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of the remaining parent compound against time.
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Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both Daurisoline and Daurisoline-d11.
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Western Blot Analysis of AKT Pathway Modulation
This protocol outlines the procedure to investigate the effect of Daurisoline on the phosphorylation status of key proteins in the AKT signaling pathway.
Objective: To determine if Daurisoline inhibits the phosphorylation of AKT and downstream effectors.
Materials:
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Cancer cell line of interest (e.g., glioma or lung cancer cells)
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Daurisoline
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Cell lysis buffer
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Protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) detection system
Procedure:
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Cell Culture and Treatment:
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Culture the cells to the desired confluency.
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Treat the cells with varying concentrations of Daurisoline for a specified time period.
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Cell Lysis and Protein Quantification:
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Wash the cells with cold PBS and lyse them with cell lysis buffer.
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Quantify the protein concentration of the lysates using a protein assay kit.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Detect the protein bands using an ECL detection system.
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Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
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Workflow for key experimental protocols.
Conclusion
Daurisoline-d11 is a powerful research tool that enables detailed investigation into the pharmacokinetics and mechanisms of action of Daurisoline. Its use as an internal standard ensures the accuracy of quantitative bioanalytical methods, while its altered metabolic stability provides insights into the ADME properties of the parent compound. The anticancer potential of Daurisoline, through its inhibition of critical signaling pathways such as PI3K/AKT/mTOR and AKT-HK2, makes Daurisoline-d11 an invaluable asset for researchers and scientists in the field of drug discovery and development.
